molecular formula C24H20Cl2N2O4 B12040547 4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate

4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate

Cat. No.: B12040547
M. Wt: 471.3 g/mol
InChI Key: GHKKTWVPSOETEY-UVHMKAGCSA-N
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Description

4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines phenyl, dichlorobenzoate, and hydrazinylidene groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 3,4-dimethylphenoxyacetyl hydrazine, which is then reacted with an appropriate aldehyde to form the hydrazone intermediate. This intermediate is subsequently reacted with 2,4-dichlorobenzoic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include controlling the temperature, pressure, and pH of the reaction environment, as well as using catalysts to accelerate the reaction. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and ultimately result in the desired biological or chemical effects.

Properties

Molecular Formula

C24H20Cl2N2O4

Molecular Weight

471.3 g/mol

IUPAC Name

[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C24H20Cl2N2O4/c1-15-3-7-20(11-16(15)2)31-14-23(29)28-27-13-17-4-8-19(9-5-17)32-24(30)21-10-6-18(25)12-22(21)26/h3-13H,14H2,1-2H3,(H,28,29)/b27-13+

InChI Key

GHKKTWVPSOETEY-UVHMKAGCSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

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